(4R)-3-Benzoyl-N-[(1R)-1-phenylethyl]thiazolidine-4-carboxamide (4R)-3-Benzoyl-N-[(1R)-1-phenylethyl]thiazolidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 134931-74-1
VCID: VC0148520
InChI: InChI=1S/C19H20N2O2S/c1-14(15-8-4-2-5-9-15)20-18(22)17-12-24-13-21(17)19(23)16-10-6-3-7-11-16/h2-11,14,17H,12-13H2,1H3,(H,20,22)/t14-,17+/m1/s1
SMILES: CC(C1=CC=CC=C1)NC(=O)C2CSCN2C(=O)C3=CC=CC=C3
Molecular Formula: C19H20N2O2S
Molecular Weight: 340.4 g/mol

(4R)-3-Benzoyl-N-[(1R)-1-phenylethyl]thiazolidine-4-carboxamide

CAS No.: 134931-74-1

Main Products

VCID: VC0148520

Molecular Formula: C19H20N2O2S

Molecular Weight: 340.4 g/mol

(4R)-3-Benzoyl-N-[(1R)-1-phenylethyl]thiazolidine-4-carboxamide - 134931-74-1

CAS No. 134931-74-1
Product Name (4R)-3-Benzoyl-N-[(1R)-1-phenylethyl]thiazolidine-4-carboxamide
Molecular Formula C19H20N2O2S
Molecular Weight 340.4 g/mol
IUPAC Name (4R)-3-benzoyl-N-[(1R)-1-phenylethyl]-1,3-thiazolidine-4-carboxamide
Standard InChI InChI=1S/C19H20N2O2S/c1-14(15-8-4-2-5-9-15)20-18(22)17-12-24-13-21(17)19(23)16-10-6-3-7-11-16/h2-11,14,17H,12-13H2,1H3,(H,20,22)/t14-,17+/m1/s1
Standard InChIKey MEXWLVVJOPSWLN-PBHICJAKSA-N
Isomeric SMILES C[C@H](C1=CC=CC=C1)NC(=O)[C@@H]2CSCN2C(=O)C3=CC=CC=C3
SMILES CC(C1=CC=CC=C1)NC(=O)C2CSCN2C(=O)C3=CC=CC=C3
Canonical SMILES CC(C1=CC=CC=C1)NC(=O)C2CSCN2C(=O)C3=CC=CC=C3
Synonyms 3-benzoyl-N-(1-phenylethyl)-4-thiazolidinecarboxamide
RS 0481
RS-0481
PubChem Compound 5747899
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator